molecular formula C23H19N3OS B3642095 2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

Cat. No.: B3642095
M. Wt: 385.5 g/mol
InChI Key: ZMTDNIGZDZOHNQ-UHFFFAOYSA-N
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Description

This compound is a chemical with the linear formula C23H18BrN3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound was synthesized starting from 4-methylaniline . The process involved the formation of the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, and cyclization to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base .


Molecular Structure Analysis

The compound has a molecular weight of 464.387 . It was characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .


Chemical Reactions Analysis

The alkylated compound was reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon . The reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .

Future Directions

The 4,5-disubstituted-3-mercaptotriazolic nucleus, which is a part of this compound, is considered an important element in the synthesis and design of bioactive compounds . These compounds are associated with numerous biological activities, including cytotoxicity against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities . Therefore, future research could explore these potential biological activities of this compound.

Properties

IUPAC Name

2-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-17-9-8-14-20(15-17)26-22(19-12-6-3-7-13-19)24-25-23(26)28-16-21(27)18-10-4-2-5-11-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTDNIGZDZOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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